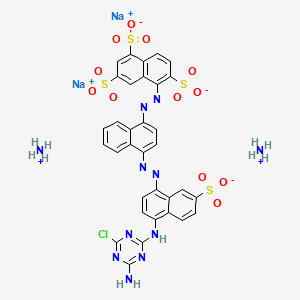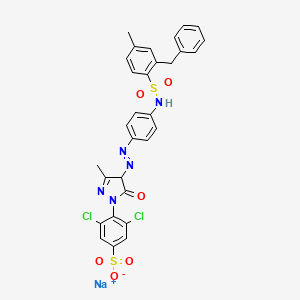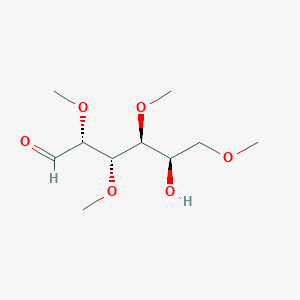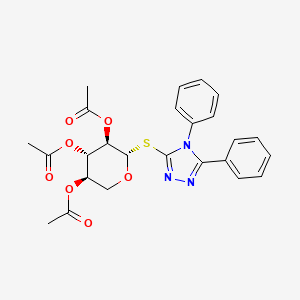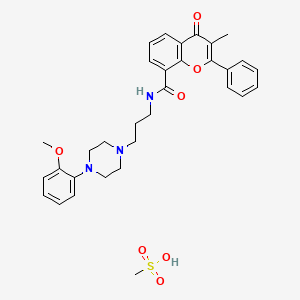
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound belonging to the thiazolo-benzimidazole class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. A metal-free photochemical approach using visible light irradiation in an aqueous ethanol medium at room temperature has been developed for efficient synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored, particularly in the context of antiviral and anticancer properties.
Medicine: The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor, making it a potential candidate for antiviral drugs.
Industry: Its unique chemical properties may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, as a non-nucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of viral RNA. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
This compound is part of the thiazolo-benzimidazole class, which includes other compounds with similar structures and properties. Some similar compounds include:
Thiazolo(3,4-b)benzimidazole
Thiazolo(3,4-c)benzimidazole
Thiazolo(3,4-d)benzimidazole
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
CAS No. |
217322-00-4 |
|---|---|
Molecular Formula |
C16H12ClFN2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(1R,3R)-1-(2-chloro-6-fluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H12ClFN2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |
InChI Key |
ANWLALHSVVQOAU-JDNHERCYSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







